molecular formula C15H19NO8 B13840061 P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside

P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside

Cat. No.: B13840061
M. Wt: 341.31 g/mol
InChI Key: FMELJKWGVVVNFM-GPCCPQHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: is a chemical compound widely used in biochemical research. It serves as a chromogenic substrate for the detection and quantification of glycosidase enzyme activity. The compound’s molecular formula is C15H19NO8, and it has a molecular weight of 341.31 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure selective protection and substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically .

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of this compound is p-nitrophenol, which exhibits absorbance at a specific wavelength, allowing for quantitative analysis of enzyme activity .

Mechanism of Action

The mechanism of action of P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside involves the enzymatic hydrolysis of the glycosidic bond by glycosidases. This reaction results in the release of p-nitrophenol, which can be measured spectrophotometrically. The enzymatic activity can be quantified based on the absorbance of p-nitrophenol at a specific wavelength .

Comparison with Similar Compounds

Uniqueness: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its isopropylidene protection groups, which provide stability and selectivity in enzymatic reactions. This makes it particularly useful in studying specific glycosidases and their inhibitors .

Properties

Molecular Formula

C15H19NO8

Molecular Weight

341.31 g/mol

IUPAC Name

(3aS,6R)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10?,11?,12-,13?,14-/m0/s1

InChI Key

FMELJKWGVVVNFM-GPCCPQHFSA-N

Isomeric SMILES

CC1(O[C@H]2C(O[C@@H](C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C

Origin of Product

United States

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